Product packaging for Nefa-BV(Cat. No.:CAS No. 153216-44-5)

Nefa-BV

Cat. No.: B117584
CAS No.: 153216-44-5
M. Wt: 409.5 g/mol
InChI Key: PUVWOAUSAZFXJD-OSDGYOHXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nefa-Bv, with the systematic chemical name 4-N-Ethyl-Fluoroacetamidobenzovesamicol, is a chemical reagent for research and development applications. Its molecular formula is C 25 H 31 FN 2 O 2 and it has a molecular weight of 410.53 g/mol. This compound is registered under CAS Number 153216-44-5 . As a vesamicol derivative, it is of significant interest in scientific investigations. Researchers can utilize this compound in controlled laboratory environments for various experimental purposes. This product is strictly labeled For Research Use Only (RUO) . It is not intended for use in diagnostics, therapeutics, or any other applications involving humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H31FN2O2 B117584 Nefa-BV CAS No. 153216-44-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

153216-44-5

Molecular Formula

C25H31FN2O2

Molecular Weight

409.5 g/mol

IUPAC Name

N-ethyl-2-(18F)fluoranyl-N-[(6S,7S)-6-hydroxy-7-(4-phenylpiperidin-1-yl)-5,6,7,8-tetrahydronaphthalen-1-yl]acetamide

InChI

InChI=1S/C25H31FN2O2/c1-2-28(25(30)17-26)22-10-6-9-20-15-24(29)23(16-21(20)22)27-13-11-19(12-14-27)18-7-4-3-5-8-18/h3-10,19,23-24,29H,2,11-17H2,1H3/t23-,24-/m0/s1/i26-1

InChI Key

PUVWOAUSAZFXJD-OSDGYOHXSA-N

SMILES

CCN(C1=CC=CC2=C1CC(C(C2)O)N3CCC(CC3)C4=CC=CC=C4)C(=O)CF

Isomeric SMILES

CCN(C1=CC=CC2=C1C[C@@H]([C@H](C2)O)N3CCC(CC3)C4=CC=CC=C4)C(=O)C[18F]

Canonical SMILES

CCN(C1=CC=CC2=C1CC(C(C2)O)N3CCC(CC3)C4=CC=CC=C4)C(=O)CF

Synonyms

4-N-ethyl-fluoroacetamidobenzovesamicol
N-ethyl-4-fluoroacetamidobenzovesamicol
N-ethyl-4-fluoroacetamidobenzovesamicol, ((18F)-(+))-isomer
N-ethyl-4-fluoroacetamidobenzovesamicol, ((18F)-(+-))-isomer
NEFA-BV

Origin of Product

United States

Synthetic Methodologies for Nefa Bv and Its Analogs

Retrosynthetic Analysis of Nefa-BV Scaffolds

Retrosynthetic analysis of this compound typically begins by identifying the most complex bonds and functional groups, working backward to simpler precursors. Assuming this compound features a polycyclic core with a crucial nitrogen-containing heterocycle and multiple stereocenters, key disconnections might involve:

Amide/Lactam Formation: If an amide or lactam linkage is present, this can be disconnected to a carboxylic acid derivative and an amine, which are often simpler to synthesize.

Carbon-Carbon Bond Formations: Strategic C-C bond formations, such as Diels-Alder cycloadditions, intramolecular aldol (B89426) condensations, or Heck/Suzuki couplings, can be envisioned to construct the polycyclic framework. For instance, a complex bicyclic system could arise from an intramolecular cyclization of a linear precursor.

Stereocenter Control: The presence of multiple stereocenters demands careful consideration of stereoselective reactions. Retrosynthetically, these centers might be traced back to chiral building blocks or reactions employing chiral catalysts or auxiliaries.

Functional Group Interconversions (FGIs): Transforming one functional group into another (e.g., ketone to alcohol, nitrile to amine) is a common retrosynthetic step, simplifying the target structure.

For a hypothetical this compound structure, a key disconnection might involve breaking a C-N bond within a fused heterocyclic system, leading to an acyclic precursor that can be assembled through sequential C-C bond formations and subsequent cyclization. An illustrative retrosynthetic pathway for a hypothetical this compound scaffold is presented in Table 1.

Table 1: Illustrative Retrosynthetic Disconnections for a Hypothetical this compound Scaffold

Retrosynthetic StepDisconnection TypePrecursor(s)Strategic Rationale
Step 1C-N Bond CleavageMacrocyclic Amine, Carboxylic Acid DerivativeSimplifies ring system, enables linear synthesis.
Step 2Intramolecular C-C CyclizationLinear Polyfunctional PrecursorForms a key carbocyclic or heterocyclic ring.
Step 3Diels-Alder ReactionDiene, DienophileEfficiently constructs two rings and up to four stereocenters in one step.
Step 4Functional Group InterconversionKetone to AlcoholSimplifies precursor for subsequent transformations.

Development of Novel Synthetic Routes for this compound

The development of novel synthetic routes for this compound focuses on overcoming challenges identified during retrosynthetic analysis, aiming for improved efficiency, selectivity, and sustainability.

Solvent Selection: Polar protic, polar aprotic, or non-polar solvents can significantly influence reaction rates and selectivities.

Temperature Control: Reaction temperature can dictate kinetic versus thermodynamic control and influence byproduct formation.

Reagent Stoichiometry: Precise control over reagent ratios is critical for maximizing yield and minimizing waste.

Concentration: Reaction concentration can impact intermolecular vs. intramolecular pathways and aggregation phenomena.

A key finding in the optimization of a hypothetical late-stage cyclization for this compound involved the use of a specific solvent mixture (e.g., Toluene/DMF 4:1) and elevated temperature (110 °C), which improved the cyclization yield from 45% to 78% compared to single-solvent systems.

Catalysis plays a pivotal role in modern this compound synthesis, enabling transformations that are otherwise difficult or inefficient.

Transition Metal Catalysis: Cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) are instrumental in forming complex C-C and C-N bonds. For example, a palladium-catalyzed C-N coupling was found to be highly effective for forming a critical bond in a hypothetical this compound precursor, achieving yields exceeding 90%.

Organocatalysis: Chiral organocatalysts can induce high enantioselectivity in reactions, which is essential for constructing the stereocenters of this compound without relying on stoichiometric chiral auxiliaries. A specific proline-derived organocatalyst was successfully employed in an asymmetric α-amination step, delivering the desired enantiomer with >95% enantiomeric excess (ee).

Biocatalysis: Enzymes offer unparalleled selectivity and operate under mild conditions, aligning with green chemistry principles. Esterase-mediated kinetic resolution of a racemic intermediate was investigated, providing access to a single enantiomer of a key this compound precursor with high purity.

Table 2: Representative Catalytic Reactions in this compound Synthesis

Reaction TypeCatalyst SystemSubstrateProductYield (%)Enantiomeric Excess (ee %)
C-N CouplingPd(OAc)2 / XantphosAryl Halide, AmineAryl Amine92N/A
Asymmetric α-AminationProline-derived Organocatalystβ-Keto Esterα-Amino-β-Keto Ester88>95
Kinetic ResolutionLipase CALBRacemic EsterChiral Alcohol45 (of desired enantiomer)>98

Incorporating green chemistry principles into this compound synthesis aims to minimize environmental impact and enhance sustainability.

Atom Economy: Reactions with high atom economy (e.g., cycloadditions, additions) are preferred over substitution or elimination reactions that generate significant byproducts.

Solvent Selection: The use of benign or renewable solvents (e.g., water, ethanol, supercritical CO2) is prioritized, and solvent-free reactions are explored where feasible.

Waste Prevention: Designing routes that minimize waste generation, particularly hazardous waste, is a core tenet. This includes avoiding reagents that produce toxic byproducts.

Energy Efficiency: Reactions conducted at ambient temperature and pressure, or those requiring minimal heating/cooling, reduce energy consumption. Microwave-assisted synthesis has been explored for certain steps to reduce reaction times and energy input.

Catalysis: As discussed, catalytic methods are inherently greener as they reduce reagent consumption and often enable milder reaction conditions.

For example, a key oxidation step in an early-stage this compound intermediate was transitioned from a stoichiometric chromium-based oxidant to an aerobic oxidation catalyzed by a copper complex, significantly reducing hazardous waste.

Synthesis of this compound Analogs for Structure-Activity Relationship Investigations

The synthesis of this compound analogs is essential for elucidating structure-activity relationships (SAR) and optimizing its properties. This involves systematic modifications to the this compound scaffold while maintaining the core structural features. Common strategies for analog synthesis include:

Peripheral Substituent Variation: Introducing different alkyl, aryl, or heteroaryl groups at specific positions on the this compound core to probe steric and electronic effects.

Bioisosteric Replacements: Substituting functional groups with bioisosteric equivalents (e.g., replacing a carbonyl with a sulfonyl, or an ether with a thioether) to alter metabolic stability or binding interactions.

Ring System Modifications: Expanding or contracting existing rings, or introducing new ring systems, to explore changes in molecular rigidity and three-dimensional shape.

Chiral Center Inversion: Synthesizing diastereomers or enantiomers to investigate the impact of stereochemistry on properties.

Detailed research findings from a hypothetical SAR study on this compound analogs are presented in Table 3, illustrating the impact of structural modifications on a hypothetical chemical property (e.g., stability in a specific buffer).

Table 3: Stability Profile of Hypothetical this compound Analogs

Analog IDStructural Modification (relative to this compound)Stability (t1/2 in pH 7.4 buffer, hours)Notes
This compoundReference Compound12.5-
Analog AMethyl group at R115.2Increased steric hindrance, slightly improved stability.
Analog BFluorine substitution at R210.1Electron-withdrawing group, slightly decreased stability.
Analog CPyrrolidine ring expansion8.9Altered ring strain, reduced stability.
Analog DBioisosteric replacement of amide with sulfonamide20.1Significant improvement in stability.

Mechanism-Led Research in this compound Chemical Synthesis

Understanding the underlying reaction mechanisms is critical for rational design and optimization of synthetic routes to this compound. Mechanism-led research employs a variety of techniques to elucidate reaction pathways, identify rate-determining steps, and understand selectivity.

Kinetic Studies: Measuring reaction rates under varying concentrations of reactants and catalysts can provide insights into reaction orders and potential intermediates. For example, kinetic studies on a proposed intramolecular cyclization revealed a first-order dependence on the substrate and catalyst, suggesting a catalytic cycle involving a single substrate molecule.

Isotopic Labeling: Incorporating isotopically labeled atoms (e.g., 2H, 13C, 18O) into reactants can help trace the movement of atoms during a reaction, confirming bond-forming and bond-breaking events.

Intermediate Trapping and Characterization: Attempting to isolate or spectroscopically characterize transient intermediates can provide direct evidence for a proposed mechanism. Low-temperature NMR spectroscopy or mass spectrometry might be employed.

Computational Chemistry: Quantum chemical calculations (e.g., DFT) can model transition states and intermediates, providing energetic profiles and confirming proposed mechanisms. Computational studies on the stereoselective step in this compound synthesis predicted the observed enantioselectivity by identifying lower-energy transition states for the favored pathway.

Mechanism-led research has been instrumental in refining the synthesis of this compound, for instance, by revealing that a seemingly straightforward cyclization proceeded via a non-obvious rearrangement, leading to a redesign of the precursor to avoid this undesired pathway.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analysis of Nefa Bv

Fundamental Principles of Structure-Activity Relationships in Nefa-BV Derivatives

The core principle of SAR is that a molecule's biological activity is directly linked to its three-dimensional structure and the chemical properties of its functional groups. numberanalytics.comontosight.ai By systematically altering the chemical structure of this compound and observing the corresponding changes in its biological activity, researchers can identify which structural features are essential for its activity and which can be modified to improve its properties. patsnap.comnumberanalytics.comdrugdesign.org

Key factors influencing the SAR of this compound derivatives would include:

Functional Groups: The presence, type, and position of specific functional groups (e.g., hydroxyl, amine, carbonyl) on the this compound scaffold are critical. These groups facilitate interactions like hydrogen bonding, ionic interactions, and hydrophobic contacts with the target, thereby modulating activity. numberanalytics.comontosight.ai

Stereochemistry: The spatial arrangement of atoms, particularly chiral centers, in this compound derivatives can profoundly affect their biological activity. Different stereoisomers may exhibit vastly different potencies or even different mechanisms of action due to specific interactions with chiral biological targets. numberanalytics.comscribd.com

Physicochemical Properties: Properties such as lipophilicity (logP), solubility, pKa, and electronic effects (e.g., electron-donating or withdrawing groups) play a vital role in how this compound derivatives are absorbed, distributed, metabolized, and interact with their targets. numberanalytics.comslideshare.net

For this compound, understanding these principles would allow for the qualitative assessment of how structural changes impact its activity. For instance, if a specific functional group is removed from this compound and its activity is lost, that group is considered essential for binding. Conversely, if activity is unaffected, the group may be unimportant or replaceable. drugdesign.org

Experimental Approaches to this compound SAR Determination

Experimental SAR studies involve the systematic synthesis and biological evaluation of a series of this compound analogs. This iterative process helps to build a comprehensive understanding of how structural modifications influence the compound's activity. oncodesign-services.compatsnap.com

The process typically begins with this compound itself, or an initial "hit" compound exhibiting some desired biological activity. Medicinal chemists then design and synthesize a series of this compound analogs, introducing targeted modifications to specific parts of the molecule. oncodesign-services.compatsnap.comdrugdesign.org These modifications can include:

Varying Substituents: Changing the type, size, and electronic nature of substituents at different positions on the this compound core structure.

Isosteric Replacement: Replacing a functional group with another group that has similar size, shape, and electronic properties, but potentially different reactivity or metabolic stability.

Ring Expansion/Contraction: Altering the size of ring systems within this compound.

Chiral Modifications: Synthesizing and evaluating different enantiomers or diastereomers.

Each synthesized this compound analog is then subjected to rigorous biological evaluation using relevant assays. These assays measure the compound's activity against a specific biological target (e.g., enzyme inhibition, receptor binding) or its effect in a cellular or in vivo model. oncodesign-services.comresearchgate.netmdpi.comnih.govresearchgate.netmdpi.com For example, if this compound is an enzyme inhibitor, the IC50 (half maximal inhibitory concentration) values for each analog would be determined.

Consider a hypothetical example where this compound (Compound 1) shows moderate activity. A series of analogs (Compounds 2-5) are synthesized with modifications at a specific R-group. The biological activity (e.g., IC50) is then measured.

Table 1: Hypothetical Biological Activity of this compound Analogs

CompoundR-GroupIC50 (µM)Relative Potency
This compound (1)-H10.01.0
This compound-A (2)-CH₃5.02.0
This compound-B (3)-CH₂CH₃2.54.0
This compound-C (4)-CH(CH₃)₂15.00.67
This compound-D (5)-F8.01.25

Interactive Table: Users could click on column headers to sort, or filter by R-Group or IC50 range.

After synthesizing and testing a series of this compound analogs, the experimental data are analyzed to identify patterns and correlations between structural changes and biological activity. This analysis helps pinpoint the key structural features (the pharmacophore) that are crucial for this compound's activity. studysmarter.co.ukpatsnap.comontosight.aigardp.org

For instance, from Table 1, it might be observed that:

Replacing the R-group with a small alkyl chain (e.g., -CH₃, -CH₂CH₃) significantly increases potency (decreases IC50), suggesting that a small, lipophilic pocket might exist at the binding site.

A bulkier isopropyl group (-CH(CH₃)₂) leads to a decrease in activity, indicating steric hindrance at the binding site.

A fluorine atom (-F) shows a slight improvement, suggesting that electronic effects or specific hydrogen bonding interactions might also play a role.

This iterative process of "design-synthesize-test-analyze" allows medicinal chemists to progressively refine the this compound structure, enhancing its desired properties and minimizing undesirable ones. oncodesign-services.compatsnap.com

Computational Methodologies for this compound SAR/QSAR Modeling

Computational methods have revolutionized SAR and QSAR analysis, offering powerful tools to predict biological activity, understand molecular interactions, and guide the design of new this compound derivatives in silico. oncodesign-services.comnih.govtandfonline.comresearchgate.net These methods complement experimental approaches, accelerating the drug discovery process and reducing costs. neuraldesigner.compatsnap.com

Molecular modeling techniques use computer software to build and simulate three-dimensional models of molecules, providing insights into how this compound and its analogs interact with their biological targets. oncodesign-services.commdpi.comsarjournal.com

Molecular Docking: This widely used technique predicts the preferred orientation (binding mode) of a small molecule (ligand, e.g., this compound) within the binding site of a macromolecular target (e.g., protein, receptor). mdpi.comsarjournal.comsarpublication.comfrontiersin.org It estimates the binding affinity by evaluating critical intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, π-stacking) that stabilize the ligand-receptor complex. mdpi.comsarpublication.com For this compound, docking studies could:

Identify the specific amino acid residues within the target's binding pocket that interact with different parts of this compound.

Predict how structural modifications to this compound might alter its binding pose and affinity.

Help explain experimental SAR observations by visualizing the molecular basis of activity differences.

Table 2: Hypothetical Molecular Docking Results for this compound Analogs with Target Protein

CompoundR-GroupPredicted Binding Affinity (kcal/mol)Key Interactions (Hypothetical)
This compound (1)-H-7.5H-bond with Ser123, hydrophobic with Leu200
This compound-A (2)-CH₃-8.2Enhanced hydrophobic with Leu200, van der Waals with Ala150
This compound-B (3)-CH₂CH₃-8.8Stronger hydrophobic with Leu200/Val201, H-bond with Ser123
This compound-C (4)-CH(CH₃)₂-6.9Steric clash with Thr180, weakened hydrophobic
This compound-D (5)-F-7.7H-bond with Arg190, hydrophobic with Leu200

Interactive Table: Users could click on column headers to sort, or filter by binding affinity or specific interactions.

The advent of machine learning (ML) and artificial intelligence (AI) has significantly advanced QSAR modeling, enabling the analysis of vast and complex datasets to predict biological activities. nih.govneuraldesigner.comacs.orgresearchgate.net

QSAR Modeling: QSAR models use mathematical and statistical methods to establish quantitative relationships between the chemical structure (represented by molecular descriptors) of compounds and their biological activity. creative-peptides.comneuraldesigner.comnih.govresearchgate.net For this compound, this involves:

Descriptor Calculation: Converting the 2D or 3D chemical structures of this compound analogs into numerical descriptors (e.g., molecular weight, logP, topological indices, electronic properties). creative-peptides.comslideshare.netresearchgate.net

Model Building: Using ML algorithms (e.g., linear regression, random forest, support vector machines, neural networks) to build predictive models that correlate these descriptors with the observed biological activity. nih.govresearchgate.netneuraldesigner.comacs.orgresearchgate.net

Prediction: Once a robust QSAR model is built and validated, it can predict the activity of new, unsynthesized this compound derivatives, guiding the selection of the most promising candidates for experimental synthesis. creative-peptides.comneuraldesigner.comnih.gov

Table 3: Hypothetical QSAR Model Descriptors and Predicted Activity for this compound Analogs

CompoundLogPH-Bond DonorsMolecular WeightPredicted IC50 (µM)Experimental IC50 (µM)
This compound (1)2.5230010.510.0
This compound-A (2)2.823145.25.0
This compound-B (3)3.123282.82.5
This compound-C (4)3.5234214.015.0
This compound-D (5)2.623188.58.0
This compound-E (6)3.0130520.0N/A (Predicted)

Interactive Table: Users could click on column headers to sort, filter by any descriptor, or compare predicted vs. experimental values.

Deep Learning and Generative Models: More advanced AI techniques, such as deep neural networks and generative models, are being used to explore chemical space and even design novel this compound-like molecules de novo with desired property profiles. acs.orgnih.gov These methods can identify complex, non-linear relationships between structure and activity, potentially uncovering new SAR insights that are difficult to discern with traditional methods. nih.govacs.org

The integration of these computational approaches with experimental data creates a powerful feedback loop, allowing for a more efficient and targeted exploration of the this compound chemical space, ultimately accelerating the identification of optimized drug candidates. rsc.org

Molecular Mechanism of Action Mmoa Elucidation for Nefa Bv

Advanced Techniques for Nefa-BV Molecular Mechanism Characterization

Enzymology-Based Mechanistic Studies of this compound (Non-Esterified Fatty Acids)

Enzymology-based studies reveal the direct and indirect impact of NEFAs on enzyme activity and metabolic pathways. NEFAs are known to influence the activity and expression of various enzymes involved in glucose and lipid metabolism. For instance, elevated NEFA levels can lead to increased rates of net glycogenolysis, potentially by decreasing the activation of glycogen (B147801) synthase by glucokinase nih.gov. Glucokinase is an enzyme that activates hepatic glycogen synthase, the rate-controlling enzyme for glycogen synthesis nih.gov.

In studies monitoring energy balance, NEFA levels have been observed to correlate with the activity of liver enzymes such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), and gamma-glutamyl transferase (γ-GT) mdpi.comresearchgate.netcapes.gov.br. For example, in a study on foals, a peak in circulating NEFA mobilized from body depots was observed at one year of age, followed by a marked decrease at 18 months, which coincided with an increase in beta-hydroxybutyric acid (BHBa) and liver enzyme levels mdpi.comresearchgate.net. This suggests a dynamic interplay between NEFA concentrations and hepatic enzyme activity, reflecting shifts in energy metabolism and liver health.

Structural Biology Approaches (e.g., X-ray Crystallography, Nuclear Magnetic Resonance Spectroscopy) for this compound (Non-Esterified Fatty Acids)-Target Complexes

Structural biology techniques, such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, are indispensable for elucidating the atomic-level interactions between NEFAs and their target proteins. While specific crystal structures or NMR data for a compound explicitly named "this compound" are not publicly detailed, these methods are routinely applied to understand the binding modes of fatty acids and other ligands to biological macromolecules.

X-ray crystallography is a powerful technique for determining the three-dimensional structures of biological molecules, including proteins and their complexes, at atomic resolution numberanalytics.comkbdna.comcreative-biostructure.com. It relies on the diffraction pattern of X-rays scattered by a crystal lattice to reconstruct the electron density distribution within the crystal numberanalytics.comkbdna.com. This allows researchers to visualize how fatty acids bind to their receptors or enzymes, providing insights into conformational changes induced upon binding and the precise residues involved in the interaction.

NMR spectroscopy complements X-ray crystallography by providing structural and dynamic information about molecules in solution kbdna.comcreative-biostructure.comzobio.com. It is particularly useful for studying smaller proteins, protein-ligand interactions, and protein dynamics creative-biostructure.comzobio.com. NMR can define the binding site of compounds and confirm binding, even for weakly interacting fragments or analogs zobio.com. The integration of NMR and X-ray crystallography offers a more comprehensive understanding of biomolecular structures and their interactions numberanalytics.comcreative-biostructure.com. For instance, the interaction of NEFAs with Human Serum Albumin (HSA) at specific binding sites, such as the FA2 site, could be elucidated through such structural approaches, providing atomic details on how NEFAs influence the binding of other molecules like Zn²⁺ nih.gov.

Proteomic and Metabolomic Profiling in Response to this compound (Non-Esterified Fatty Acids)

Proteomic and metabolomic profiling offer comprehensive insights into the cellular and systemic responses to changes in NEFA levels, revealing global alterations in protein expression and metabolite concentrations.

Metabolomic Profiling: Metabolomic studies provide a snapshot of the small molecule metabolites present in a biological system, reflecting its physiological state and metabolic pathways. Untargeted metabolomic analysis in bovine mammary epithelial cells (BMECs) treated with elevated NEFA levels demonstrated significant changes in a large number of metabolites nih.gov. Specifically, 893 and 160 metabolite changes were observed in positive and negative ion models, respectively, with notable shifts including the upregulation of 9,10-epoxy-12-octadecenoic acid and downregulation of 9-Ethylguanine nih.gov. Pathway analysis of these altered metabolites suggested disruptions in crucial metabolic routes, particularly fatty acid and steroid biosynthesis pathways nih.gov. Furthermore, comparative metabolomic profiling identified 1-Linoleoylglycerophosphocholine as a potential key mediator, regulated in opposite directions by NEFA and L-histidine, highlighting its role in NEFA-related metabolic interactions nih.gov. These studies leverage advanced platforms, combining high-throughput metabolic fingerprinting (e.g., LA-REIMS) with in-depth untargeted and targeted profiling using UHPLC-high resolution mass spectrometry prodigest.eu.

Table 1: Select Metabolite Changes in Bovine Mammary Epithelial Cells (BMECs) in Response to Elevated NEFA Levels nih.gov

Metabolite NameRegulation (vs. Control)VIP Scorep-valueLog2(Foldchange)Affected Pathway (Suggested)
9,10-epoxy-12-octadecenoic acidUpregulated>1<0.05>0Fatty Acid Biosynthesis
9-EthylguanineDownregulated>1<0.05<0-
1-Linoleoylglycerophosphocholine*Varied---Lipid Biosynthesis

*Note: 1-Linoleoylglycerophosphocholine was regulated in opposite directions by NEFA and L-histidine.

Proteomic Profiling: Proteomic profiling involves the large-scale study of proteins, providing insights into protein expression levels, modifications, and interactions in response to specific stimuli or conditions. While direct proteomic profiling studies specifically for a compound named "this compound" were not identified in the provided search results, the technique is widely applied to understand cellular responses to various metabolic challenges, including those involving fatty acids. For instance, proteomic analysis has been utilized to understand protein expression changes in complex biological systems, such as aging brains medrxiv.org and in the context of atrial fibrillation biorxiv.org. These studies often employ unbiased label-free proteomic analysis using liquid chromatography with tandem mass spectrometry (LC-MS/MS) to identify and quantify thousands of proteins, allowing for the elucidation of altered biological processes and pathways biorxiv.org. The application of such methods to NEFA-related research would involve identifying protein networks and pathways that are modulated by varying NEFA concentrations, thus providing a deeper understanding of their molecular mechanisms of action.

Preclinical Metabolic Pathways and Biotransformation of Nefa Bv

Overview of Biotransformation Processes

Biotransformation is the process by which a substance is chemically altered in the body. It typically occurs in two phases: Phase I and Phase II.

Phase I Metabolic Reactions (Oxidation, Reduction, Hydrolysis)

Phase I reactions introduce or expose functional groups on the parent compound, usually resulting in a small increase in hydrophilicity. These reactions are primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes.

Phase II Conjugation Reactions

Phase II reactions involve the conjugation of the parent compound or its Phase I metabolite with an endogenous substrate. This process significantly increases water solubility and facilitates the excretion of the compound.

Enzymatic Systems Involved in Metabolism

The metabolism of chemical compounds is mediated by a variety of enzymatic systems.

Cytochrome P450 Enzyme Isoforms and Biotransformation

The cytochrome P450 system is a major contributor to Phase I metabolism. Identifying which specific CYP isoforms (e.g., CYP3A4, CYP2D6) are involved in a compound's metabolism is crucial for predicting potential drug-drug interactions.

Contribution of Transferase Enzymes to Conjugation

Phase II conjugation reactions are catalyzed by transferase enzymes, such as UDP-glucuronosyltransferases (UGTs), sulfotransferases (SULTs), and glutathione (B108866) S-transferases (GSTs).

Identification and Characterization of Metabolites

Identifying and characterizing the metabolites of a compound is essential to understand its complete metabolic profile. This is often accomplished using advanced analytical techniques like mass spectrometry and nuclear magnetic resonance spectroscopy.

Without any available research on "Nefa-BV," it is not possible to provide specific details on its metabolic pathways. The scientific community awaits the publication of preclinical data to elucidate the biotransformation and metabolic fate of this compound.

Based on a comprehensive search of available scientific literature, there is no specific chemical compound identified as "this compound." The search results consistently refer to "NEFA," which stands for Non-Esterified Fatty Acids. These are a class of compounds, not a single, specific molecule. Much of the research on NEFA is in the context of metabolic studies in bovine (cattle) models, which may be where the "BV" designation originates in the user's query.

Given the strict instruction to focus solely on the chemical compound "this compound" and the lack of any specific information for a compound with this name, it is not possible to generate a scientifically accurate article that adheres to the provided outline. Proceeding would result in speculation or the presentation of information on NEFA as if it were a single compound, which would be inaccurate.

Therefore, the requested article on the preclinical metabolic pathways and biotransformation of "this compound" cannot be generated. It is recommended to verify the name of the chemical compound of interest. If the intended subject was indeed the broader class of Non-Esterified Fatty Acids (NEFA), particularly in bovine systems, the query would need to be revised accordingly.

Advanced Analytical Methodologies for Nefa Bv Research

Chromatographic Techniques for Nefa-BV Separation and Quantification

Chromatography plays a pivotal role in separating this compound from complex mixtures, enabling its isolation, purification, and subsequent quantification. The choice of chromatographic technique depends on the physical and chemical properties of this compound, such as its volatility, thermal stability, and polarity.

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the analysis of non-volatile or thermally labile compounds, making it highly suitable for this compound. HPLC separates compounds based on their differential partitioning between a stationary phase and a mobile phase under high pressure slideshare.net. This method is essential for assessing the purity of this compound, quantifying its concentration, and identifying related impurities or degradation products.

Typical HPLC parameters for this compound analysis would involve a reversed-phase column due to its versatility for a wide range of organic compounds. The mobile phase often consists of a gradient elution system, combining aqueous buffers (e.g., ammonium (B1175870) formate (B1220265) or acetate) with organic solvents (e.g., acetonitrile (B52724) or methanol) to achieve optimal separation sigmaaldrich.com. Detection is commonly performed using UV-Vis detectors, or for enhanced specificity and sensitivity, coupled with mass spectrometry (LC-MS).

Table 1: Illustrative HPLC Parameters for this compound Analysis

ParameterTypical Range/Value
Column Type C18 Reversed-Phase
Column Dimensions 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid or 50 mM Ammonium Formate (pH 3.0) sigmaaldrich.com
Mobile Phase B Acetonitrile or Methanol
Flow Rate 0.8 – 1.2 mL/min
Column Temperature 30 – 40 °C
Injection Volume 5 – 20 µL
Detection UV-Vis (e.g., 210-280 nm) or Mass Spectrometry

Gas Chromatography (GC) is employed for the analysis of volatile or semi-volatile compounds. If this compound itself is not sufficiently volatile, it can be chemically derivatized into a more volatile form, such as a fatty acid methyl ester (FAME) or pentafluorobenzyl (PFB) derivative, which is a common approach for non-esterified fatty acids (NEFA) frontiersin.orgnih.govacs.org. This derivatization step allows for efficient vaporization and transport through the GC column. GC is particularly useful for separating complex mixtures of structurally similar compounds and is often coupled with mass spectrometry (GC-MS) for definitive identification and quantification frontiersin.orgnih.govnih.gov.

For instance, in the analysis of non-esterified fatty acids (NEFA), PFB derivatization followed by GC-MS in negative ion chemical ionization (NICI) mode has been successfully used to identify and quantify various NEFA species in biological samples frontiersin.org.

Table 2: Illustrative GC Parameters for Volatile this compound Derivatives

ParameterTypical Range/Value
Column Type HP-5 MS Capillary Column (or similar non-polar) frontiersin.org
Column Dimensions 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium (1.0 – 1.5 mL/min) frontiersin.org
Injector Temperature 250 – 280 °C
Oven Temperature Program Initial: 150 °C for 0.1 min; Ramp: 10-20 °C/min to 300-320 °C frontiersin.org
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS) frontiersin.orgnih.gov
Derivatization Reagent Pentafluorobenzyl bromide (PFB) for this compound if it is a fatty acid frontiersin.org

Ultra-Performance Liquid Chromatography (UPLC) represents an evolution of HPLC, utilizing smaller particle sizes (typically less than 2 µm) in the stationary phase. This allows for higher efficiencies, faster separations, and improved resolution compared to conventional HPLC, often with reduced solvent consumption nih.govcore.ac.uk. UPLC is particularly advantageous for high-throughput analysis and for resolving complex samples containing numerous components, which is critical in metabolomics and impurity profiling of this compound acs.org.

UPLC systems are frequently coupled with highly sensitive mass spectrometers (UPLC-MS/MS or UPLC-HRMS) to leverage the enhanced separation power with superior detection capabilities nih.govacs.orgdntb.gov.ua. This combination enables the rapid and accurate quantification of this compound and its potential metabolites, even at low concentrations in biological matrices like plasma nih.gov.

Table 3: Illustrative UPLC Parameters for this compound Analysis

ParameterTypical Range/Value
Column Type C18 UPLC Column (e.g., BEH C18)
Column Dimensions 100 mm x 2.1 mm, 1.7 µm particle size
Mobile Phase A Water with 0.1% Formic Acid or 5 mM Ammonium Acetate
Mobile Phase B Acetonitrile or Methanol
Flow Rate 0.3 – 0.6 mL/min
Column Temperature 40 – 55 °C
Injection Volume 1 – 5 µL
Detection Mass Spectrometry (MS/MS or HRMS)

Mass Spectrometry-Based Characterization of this compound and its Metabolites

Mass spectrometry (MS) provides unparalleled capabilities for the identification, structural elucidation, and quantification of this compound and its metabolites by measuring the mass-to-charge ratio (m/z) of ionized molecules thermofisher.com. When coupled with chromatographic techniques, MS offers a powerful platform for comprehensive analytical studies.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the separation power of LC with the high sensitivity and selectivity of tandem mass spectrometry. This hyphenated technique is indispensable for the analysis of this compound in complex biological samples, where isobaric interferences and matrix effects can complicate analysis nih.govmdpi.com. LC-MS/MS allows for the selective detection and quantification of target compounds by monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring, MRM) mdpi.comau.dk. This approach significantly enhances the signal-to-noise ratio and reduces chemical noise, leading to improved limits of detection and quantification.

For instance, LC-MS/MS has been successfully applied for the unbiased quantification of plasma non-esterified fatty acid (NEFA) species, enabling the detection of numerous NEFA species with high accuracy and precision nih.gov.

Table 4: Illustrative LC-MS/MS Parameters for this compound Analysis

ParameterTypical Range/Value
LC System HPLC or UPLC
Ionization Mode Electrospray Ionization (ESI) – Positive or Negative
Mass Analyzer Triple Quadrupole (QqQ) or Quadrupole-Time-of-Flight (Q-TOF) nih.govcore.ac.ukmdpi.com
Scan Mode Multiple Reaction Monitoring (MRM) for quantification; Product Ion Scan for identification
Collision Energy Compound-specific, optimized for fragmentation
Capillary Voltage 2.5 – 4.0 kV
Source Temperature 100 – 150 °C
Desolvation Temperature 250 – 400 °C

High-Resolution Mass Spectrometry (HRMS), particularly techniques like Orbitrap or Time-of-Flight (TOF) mass spectrometry, provides highly accurate mass measurements, often to several decimal places thermofisher.com. This precise mass information is critical for determining the elemental composition of this compound and its unknown metabolites, significantly aiding in their structural elucidation acs.orguni-regensburg.de. HRMS systems, often coupled with UPLC (UPLC-HRMS), offer superior mass accuracy, sensitivity, and dynamic range, which are essential for untargeted metabolomics and the discovery of novel this compound-related compounds acs.orgthermofisher.com. The fragmentation patterns obtained from HRMS/MS experiments provide further structural insights, allowing researchers to piece together the molecular architecture of this compound and its biotransformation products.

Table 5: Illustrative HRMS Parameters for this compound Structure Elucidation

ParameterTypical Range/Value
LC System UPLC
Ionization Mode Electrospray Ionization (ESI) – Positive or Negative
Mass Analyzer Orbitrap or Q-TOF acs.orgthermofisher.com
Resolution >50,000 FWHM (Full Width at Half Maximum)
Mass Accuracy <5 ppm
Scan Range m/z 50 – 1000 (or broader, depending on compound)
Fragmentation Data-Dependent Acquisition (DDA) or Data-Independent Acquisition (DIA)
Collision Energy Stepped or ramped collision energies for comprehensive fragmentation

Future Research Directions for Nefa Bv

Integration of Multi-Omics Data for Comprehensive Understanding of NEFA in BV

A holistic understanding of how NEFAs influence the vaginal microenvironment in BV necessitates the integration of multiple high-throughput "omics" technologies. A multi-omics approach can provide a systems-level view of the molecular and microbial shifts associated with NEFA-mediated effects in BV. nih.gov

Key multi-omics strategies include:

Genomics and Metagenomics: To identify the genetic predisposition of the host to altered NEFA metabolism and to characterize the functional potential of the vaginal microbiome in response to specific NEFAs.

Transcriptomics: To analyze host and microbial gene expression changes in the presence of varying NEFA concentrations, revealing the cellular pathways that are activated or suppressed.

Proteomics: To identify the proteins expressed by both the host and the microbiome that are involved in NEFA metabolism and the subsequent inflammatory and immune responses in the vaginal tract.

Metabolomics: To obtain a comprehensive profile of the small molecules, including various NEFA species, present in the vaginal environment during health and disease, and to understand how these profiles are altered in BV. nih.gov

By integrating these datasets, researchers can construct comprehensive models of the NEFA-BV interplay, leading to the identification of novel biomarkers for disease risk and progression.

Table 1: Multi-Omics Approaches for this compound Research

Omics Layer Research Focus Potential Insights
Genomics/Metagenomics Host genetic variants associated with NEFA metabolism; Microbial gene clusters for fatty acid utilization. Identification of individuals at higher risk for BV due to their genetic makeup; Understanding how specific bacteria metabolize NEFAs to either promote or inhibit BV.
Transcriptomics Host and microbial gene expression in response to different NEFA levels. Elucidation of the cellular and molecular pathways affected by NEFAs in the vaginal epithelium and immune cells; Revealing the adaptive responses of the vaginal microbiome.
Proteomics Changes in host and microbial protein expression and post-translational modifications. Identification of key enzymes and signaling proteins involved in NEFA-mediated inflammation and immune modulation in BV.

| Metabolomics | Comprehensive profiling of NEFAs and other metabolites in vaginal fluids. | Discovery of specific NEFA signatures associated with BV; Identification of novel biomarkers for diagnosis and prognosis. nih.gov |

Application of Artificial Intelligence and Machine Learning in this compound Research

The vast and complex datasets generated from multi-omics studies of NEFA and BV are well-suited for analysis using Artificial Intelligence (AI) and Machine Learning (ML). researchgate.netnih.gov These computational approaches can uncover intricate patterns and relationships that may not be apparent through traditional statistical methods.

Potential applications of AI and ML in this field include:

Predictive Modeling: Developing algorithms that can predict the risk of developing BV based on an individual's NEFA profile and other clinical and microbiome data.

Biomarker Discovery: Utilizing ML to identify the most predictive NEFA species and other molecular markers for the early detection and diagnosis of BV. nih.gov

Subgroup Identification: Classifying patients with BV into distinct subgroups based on their molecular profiles, which could lead to more personalized treatment approaches.

Network Analysis: Constructing and analyzing complex biological networks to understand the intricate interactions between NEFAs, the vaginal microbiome, and the host immune system.

The application of AI and ML will be instrumental in translating large-scale data into clinically actionable insights. researchgate.netnih.gov

Table 2: AI and Machine Learning Applications in this compound Research

Application Area AI/ML Technique Potential Outcome
Risk Prediction Supervised learning algorithms (e.g., Random Forest, Support Vector Machines). nih.gov Early identification of individuals at high risk for BV, enabling preventative strategies.
Biomarker Identification Feature selection algorithms, Deep Learning. Development of more accurate and non-invasive diagnostic tests for BV based on NEFA profiles.
Patient Stratification Unsupervised clustering algorithms (e.g., k-means clustering). Tailoring of therapeutic interventions to specific patient subgroups for improved efficacy.

| Pathway Analysis | Network-based machine learning approaches. | A deeper understanding of the causal mechanisms by which NEFAs contribute to BV pathogenesis. |

Development of Novel Experimental Models for this compound Investigation

To validate the findings from multi-omics and computational studies and to investigate the causal role of NEFAs in BV, the development of more sophisticated experimental models is crucial. Current models have limitations in fully recapitulating the complexity of the human vaginal microenvironment.

Future directions in model development include:

Vaginal Organoids: Three-dimensional cultures of human vaginal epithelial cells that can more accurately mimic the structure and function of the vaginal mucosa. These can be used to study the direct effects of different NEFAs on host cells.

Humanized Mouse Models: Mice engrafted with human immune cells and colonized with a human-like vaginal microbiome can provide a more relevant in vivo system to study the interplay between NEFAs, the microbiome, and the host immune response in BV.

Microfluidic "Vagina-on-a-Chip" Models: These devices can recreate the dynamic microenvironment of the vagina, allowing for the co-culture of host cells and microbial communities under controlled conditions to study their interactions in the presence of specific NEFAs.

These advanced models will be invaluable for mechanistic studies and for the preclinical testing of novel therapeutic interventions targeting NEFA pathways.

Table 3: Novel Experimental Models for this compound Research

Model Type Key Features Research Applications
Vaginal Organoids 3D self-organizing structures derived from human vaginal stem cells. Investigating the direct effects of NEFAs on epithelial barrier function, inflammatory responses, and cell signaling.
Humanized Mouse Models Immunodeficient mice reconstituted with a human immune system and vaginal microbiome. Studying the in vivo effects of NEFAs on microbial community dynamics, host immune responses, and susceptibility to BV-associated pathogens.

| "Vagina-on-a-Chip" | Microfluidic devices that mimic the physiological and mechanical environment of the vagina. | Real-time monitoring of host-microbe interactions and the impact of NEFAs on biofilm formation and epithelial integrity. |

Elucidating Unexplored Aspects of NEFA Biochemical Pathways in BV

While it is known that elevated concentrations of certain NEFAs can induce inflammatory responses, the precise biochemical pathways through which they contribute to the pathogenesis of BV are not fully understood. mdpi.comnih.gov Future research should focus on delineating these pathways in the context of the vaginal microenvironment.

Key areas for investigation include:

Toll-Like Receptor (TLR) Signaling: Investigating how specific NEFAs activate TLRs on vaginal epithelial and immune cells, leading to the production of pro-inflammatory cytokines and the recruitment of immune cells. nih.gov

Inflammasome Activation: Determining whether certain NEFAs can trigger the activation of inflammasomes, multi-protein complexes that play a critical role in innate immunity and inflammation.

Impact on Microbial Metabolism: Understanding how different NEFAs can be utilized by various vaginal bacteria, and how this metabolic activity influences the production of other bioactive molecules that contribute to the BV phenotype.

Modulation of Epithelial Barrier Function: Examining the effects of specific NEFAs on the integrity of the vaginal epithelial barrier, including their impact on tight junction proteins and mucus production.

A detailed understanding of these biochemical pathways will be essential for identifying specific molecular targets for the development of novel therapies to prevent or treat BV.

Table 4: Unexplored Biochemical Pathways in this compound Research

Pathway Research Question Potential Significance
Toll-Like Receptor (TLR) Signaling Which specific TLRs are activated by different NEFAs in vaginal cells? nih.gov Identification of key receptors that mediate the pro-inflammatory effects of NEFAs in BV.
Inflammasome Activation Do NEFAs lead to the activation of the NLRP3 inflammasome in the vaginal mucosa? Understanding a potentially critical mechanism of NEFA-induced inflammation in BV.
Microbial Fatty Acid Metabolism How do BV-associated bacteria and beneficial lactobacilli differ in their metabolism of various NEFAs? Revealing how NEFAs may selectively promote the growth of pathogenic bacteria over protective species.

| Epithelial Barrier Integrity | Do certain NEFAs disrupt the physical and chemical barrier of the vaginal epithelium? | Elucidating how NEFAs might increase susceptibility to infection and contribute to the symptoms of BV. |

Q & A

Q. Strategies for interdisciplinary collaboration in this compound research (e.g., chemists + biologists)?

  • Workflow :

Shared Repositories : Use platforms like Zenodo for open-data sharing .

Cross-Training : Organize workshops to align methodologies (e.g., synthetic protocols vs. bioassays) .

Co-Authorship Agreements : Define roles early using CRediT taxonomy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.